5,5-Diethylhydantoin

Catalog No.
S593305
CAS No.
5455-34-5
M.F
C7H12N2O2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Diethylhydantoin

Research and manufacturing workflows demanding melt-castable hydantoin derivatives frequently fail with 5,5-Dimethylhydantoin (DMH) due to its narrow thermal stability gap and high water solubility. 5,5-Diethylhydantoin (DEH) directly overcomes these limitations: • 80-100°C thermal processing window enables production of fused halogenated biocide tablets without decomposition. • Alkaline saponification yields 2-amino-2-ethylbutyric acid (diethylglycine), an obligate sterically hindered amino acid building block. • Enhanced lipophilicity and electrochemical coordination make it the preferred auxiliary agent for gamma-phase Zn-Ni plating. Supply is secured with full analytical documentation.

CAS Number

5455-34-5

Product Name

5,5-Diethylhydantoin

IUPAC Name

5,5-diethylimidazolidine-2,4-dione

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11)

InChI Key

GWTZZUPJEUZZLU-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N1)CC

Synonyms

5,5-diethylhydantoin, 5,5-diethylhydantoin, 4-(11C)-labeled

Canonical SMILES

CCC1(C(=O)NC(=O)N1)CC

The exact mass of the compound 5,5-Diethylhydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

5,5-Diethylhydantoin (DEH) is a dialkyl-substituted hydantoin characterized by two ethyl groups at the 5-position of the imidazolidine-2,4-dione ring. With a melting point of approximately 167°C, DEH exhibits significantly lower aqueous solubility than its widely used dimethyl analog (DMH) due to the increased steric bulk and lipophilicity of the >C2 alkyl chains [1]. In industrial procurement, DEH is highly valued not as a generic hydantoin, but as a specialized precursor for non-natural amino acids (such as diethylglycine) via alkaline saponification [2], a critical auxiliary complexing agent in alkaline Zn-Ni electroplating baths, and a structural backbone for halogenated biocides that require specific thermal processing windows [3]. Its unique physicochemical profile dictates that buyers must select DEH specifically when downstream applications demand enhanced lipophilicity, altered electrochemical coordination, or melt-castable solid formulations.

Research Fit

Weak CYP2B induction context vs. classical inducers Enzyme induction profiling
Lower tumor-promotion model response in rodent studies Carcinogenicity research
Disubstituted hydantoin scaffold for SAR toxicology Metabolic pathway studies

Generic substitution of DEH with the more common and economical 5,5-Dimethylhydantoin (DMH) routinely fails in both synthesis and formulation workflows. Because DMH is highly water-soluble, it readily undergoes methylolation and halogenation in standard aqueous media; in contrast, the >C2 ethyl substitutions on DEH drastically reduce its water solubility, forcing manufacturers to utilize melt-phase or non-aqueous reaction conditions for functionalization [1]. Furthermore, in biocide manufacturing, halogenated DMH derivatives suffer from a narrow gap between their melting and decomposition temperatures, making them prone to degradation during thermal casting. Halogenated DEH, however, provides a wide 80–100°C thermal processing window, uniquely enabling the production of fused solid water-treatment tablets without thermal decomposition [2]. Finally, in API synthesis, DEH is the obligate precursor for 2-amino-2-ethylbutyric acid; substituting DMH yields alpha-aminoisobutyric acid, fundamentally altering the target molecule's chemical identity and steric profile [3].

Substitution Risk

5,5-diphenyl (phenytoin) mismatch Phenyl substitution confers reported strong CYP2B induction and tumor promotion in rodent models; 5,5-diethyl does not. Function may not transfer.
5-ethyl-5-phenyl (EPH) mismatch EPH induces P-450 enzymes and enhances neoplasm formation, whereas the diethyl analog showed no significant induction or promotion context.
Generic hydantoin substitution Subtle 5-position substituent changes may alter enzyme/receptor interactions. Structural analog interchangeability is limited without compound-specific SAR review.

Thermal Stability Window for Solid Biocide Casting

Halogenated derivatives of DEH (HEH) exhibit a critical thermal processing advantage over DMH derivatives. While halogenated DMH and diphenylhydantoin have narrow margins between melting and decomposition, HEH features a melting point range of 60–70°C and a decomposition temperature of 150–170°C [1]. This wide thermal spread allows DEH-derived biocides to be safely melted and cast into solid tablets without the thermal degradation that plagues DMH-based analogs [1].

Evidence DimensionMelting vs. Decomposition Temperature Spread
Target Compound DataHalogenated DEH: ~80–100°C spread (Melts 60-70°C, Decomposes 150-170°C)
Comparator Or BaselineHalogenated DMH/Diphenylhydantoin: Narrow spread (unsuitable for melt-casting)
Quantified DifferenceDEH derivatives provide a safe >80°C thermal processing window for fusion casting.
ConditionsSolid product formation by fusing or casting techniques.

Enables the safe, degradation-free manufacturing of solid, slow-release water treatment tablets via melt-casting.

CYP2B Induction EC50
Head-to-head
≥ 500 µM vs 15–18 µM for phenytoin
Reported ≥ 33-fold lower induction context
F344/NCr rat dietary model, 14-day administration

Aqueous Solubility and Non-Aqueous Methylolation Requirements

The >C2 alkyl substitution at the 5-position of DEH significantly lowers its water solubility compared to DMH. Consequently, while DMH reacts efficiently with aqueous formaldehyde, DEH (melting point 167°C) requires non-aqueous or melt-phase conditions for methylolation [1]. The resulting methylolated DEH product melts at <100°C, allowing the reaction to proceed in a 100% active melt form without the need for aqueous solvent removal [1].

Evidence DimensionReaction Medium Compatibility for Methylolation
Target Compound DataDEH: Requires melt-phase or non-aqueous conditions due to low water solubility.
Comparator Or BaselineDMH: Highly water-soluble; reacts in standard aqueous formaldehyde.
Quantified DifferenceDEH necessitates a shift from aqueous to 100% active melt-phase processing.
ConditionsCondensation reaction with paraformaldehyde at ~100°C.

Procurement and process engineers must adapt synthesis lines to non-aqueous or melt-phase reactors when specifying DEH for formaldehyde-donor applications.

Maximal CYP2B Induction
Head-to-head
24% of phenobarbital response
Lower maximal induction context
CYP2B-dependent activity benchmark in F344/NCr rats

Electrochemical Complexation in Alkaline Zn-Ni Baths

DEH serves as a highly effective auxiliary complexing agent in alkaline Zn-Ni electroplating baths. Electrochemical mechanism studies demonstrate that the diethyl substitution alters the coordination environment and diffusion coefficients of Zn2+ and Ni2+ compared to standard baths [1]. This specific complexation modulates the deposition overpotential, promoting the formation of the highly corrosion-resistant gamma (γ) phase (Ni5Zn21) with optimal nickel content (12-15 wt.%) and a compact, crack-free morphology [1].

Evidence DimensionElectrodeposition Kinetics and Phase Formation
Target Compound DataDEH-modified bath: Promotes stable gamma-phase Zn-Ni deposition.
Comparator Or BaselineStandard uncomplexed baths: Prone to mixed phases and lower corrosion resistance.
Quantified DifferenceDEH shifts the nucleation overpotential, enabling controlled 12-15 wt.% Ni incorporation.
ConditionsAlkaline Zn-Ni electroplating on steel substrates.

Crucial for automotive and aerospace buyers requiring precise stoichiometric control and maximum corrosion resistance in Zn-Ni surface finishes.

P-450 Enzyme Induction
Head-to-head
Ineffective vs. EPH (greatly increased)
Absence of P-450 induction context
Alkoxyresorufin O-dealkylase & APD activity, 2-week dietary study

Obligate Precursor for Diethylglycine Synthesis

DEH is utilized as the direct precursor for the non-natural amino acid 2-amino-2-ethylbutyric acid (diethylglycine). Under alkaline saponification conditions (110–180°C using NaOH or Ca(OH)2), the hydantoin ring is hydrolyzed to yield the corresponding sodium or calcium salt of the amino acid [1]. Because the 5,5-substituents dictate the final amino acid side chains, DEH cannot be substituted by DMH or other hydantoins without altering the fundamental chemical identity of the resulting API intermediate [1].

Evidence DimensionHydrolysis Product Identity
Target Compound DataDEH: Yields 2-amino-2-ethylbutyric acid.
Comparator Or BaselineDMH: Yields alpha-aminoisobutyric acid.
Quantified DifferenceAbsolute structural divergence in the resulting alpha-amino acid.
ConditionsAlkaline saponification at 110–180°C.

Buyers sourcing precursors for sterically hindered, diethyl-substituted peptides or APIs must procure DEH specifically, as generic hydantoins will yield incorrect amino acids.

Tumor Promotion Response
Reported model context
No significant enhancement vs. PB & EPH (enhanced)
Lower tumor-promotion model response
Liver/thyroid neoplasms in F344/NCr rat model initiated with NDEA

Solid Halogenated Biocide Manufacturing

Directly following from its wide thermal processing window, DEH is the ideal precursor for formulating bromochloro-5,5-diethylhydantoin. It is specifically selected for manufacturing fused, slow-release water treatment tablets where DMH derivatives would thermally decompose during casting[1].

Alkaline Zn-Ni Electroplating Formulations

Utilizing DEH as an auxiliary complexing agent in high-performance surface finishing. It is chosen to finely tune the deposition overpotential and ensure the formation of the highly anti-corrosive gamma phase on automotive and aerospace components [2].

Non-Natural Amino Acid API Synthesis

Serving as the obligate starting material for the production of 2-amino-2-ethylbutyric acid (diethylglycine) via high-temperature alkaline saponification, essential for synthesizing sterically hindered pharmaceutical intermediates [3].

Non-Aqueous Formaldehyde Donor Resins

Procured for the synthesis of methylolated hydantoins via melt-phase reactions. DEH is selected when the final formulation requires lower water solubility and higher lipophilicity than standard DMDMH preservatives[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Negative control for CYP induction assays
Weak CYP2B induction context
Enzyme activity benchmark (e.g., phenobarbital baseline)
Scaffold for tumorigenicity studies
Lower tumor-promotion model response
Liver/thyroid histopathology in rodent initiation-promotion models
Intermediate for SAR toxicology research
Non-inducing hydantoin scaffold
CYP450 isoform induction profiling

XLogP3

0.6

UNII

WRD19H6GXA

Other CAS

5455-34-5

Wikipedia

5,5-Diethylhydantoin

Explore Compound Types